NAAA Inhibitory Potency: Single-Digit Nanomolar IC50 in Recombinant Human Enzyme Assay Distinguishes This Compound from Weaker Chromone Analogs
The target compound achieves an IC50 of 22 nM against recombinant human NAAA expressed in HEK293 cells, measured after a 30-minute incubation by UPLC/MS analysis [1]. In contrast, a structurally related chromone analog, CHEMBL3769700 (bearing a different C-3 substitution), exhibits an IC50 of 1,110 nM under identical assay conditions [2]. This represents a 50-fold superiority in potency for the target compound.
| Evidence Dimension | NAAA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM (recombinant human NAAA, HEK293, 30 min, UPLC/MS) |
| Comparator Or Baseline | CHEMBL3769700 (chromone analog): IC50 = 1,110 nM (same assay system) |
| Quantified Difference | 50.4-fold lower IC50 (more potent) |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; 30 min incubation; UPLC/MS detection |
Why This Matters
The 50-fold potency advantage means that substantially lower compound concentrations are required to achieve equivalent NAAA inhibition, reducing the risk of off-target effects and enabling more cost-effective use in high-throughput screening campaigns.
- [1] BindingDB. BDBM50151055 (CHEMBL3771111). Affinity Data: IC50 22 nM for recombinant human NAAA. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151055 (Accessed 11 May 2026). View Source
- [2] BindingDB. BDBM50151150 (CHEMBL3769700). Affinity Data: IC50 1,110 nM for human NAAA. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50151150 (Accessed 11 May 2026). View Source
